Cas no 854207-66-2 (α-(4-methylsulfonylphenyl)benzylamine)
α-(4-methylsulfonylphenyl)benzylamine Chemical and Physical Properties
Names and Identifiers
-
- (4-(Methylsulfonyl)phenyl)(phenyl)methanamine
- (4-methylsulfonylphenyl)-phenylmethanamine
- [4-(methylsulfonyl)phenyl](phenyl)methylamine
- ALPHA-(4-METHYLSULFONYLPHENYL)BENZYLAMINE
- (4-METHANESULFONYLPHENYL)(PHENYL)METHANAMINE
- KM2321
- 6515AJ
- IMED291315101
- TRA0054713
- SY019623
- alpha -(4-Methylsulfonylphenyl)benzylamine
- AX8268684
- CS-0322324
- AKOS022187152
- MFCD09806104
- AMY20440
- 854207-66-2
- AS-32236
- A863587
- AKOS000169521
- SCHEMBL5811040
- 1-(4-METHANESULFONYLPHENYL)-1-PHENYLMETHANAMINE
- α-(4-methylsulfonylphenyl)benzylamine
-
- MDL: MFCD09806104
- Inchi: 1S/C14H15NO2S/c1-18(16,17)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3
- InChI Key: HYBYEQCJDVSSKN-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC(=CC=1)C(C1C=CC=CC=1)N)(=O)=O
Computed Properties
- Exact Mass: 261.08234989g/mol
- Monoisotopic Mass: 261.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.5
- XLogP3: 1.7
α-(4-methylsulfonylphenyl)benzylamine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
α-(4-methylsulfonylphenyl)benzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121564-1g |
(4-(Methylsulfonyl)phenyl)(phenyl)methanamine |
854207-66-2 | 97% | 1g |
$260.40 | 2023-08-31 | |
| Alichem | A019121564-5g |
(4-(Methylsulfonyl)phenyl)(phenyl)methanamine |
854207-66-2 | 97% | 5g |
$773.76 | 2023-08-31 | |
| abcr | AB451713-250 mg |
alpha-(4-Methylsulfonylphenyl)benzylamine |
854207-66-2 | 250MG |
€143.00 | 2022-06-10 | ||
| abcr | AB451713-1 g |
alpha-(4-Methylsulfonylphenyl)benzylamine |
854207-66-2 | 1g |
€300.50 | 2022-06-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A88680-1g |
(4-(Methylsulfonyl)phenyl)(phenyl)methanamine |
854207-66-2 | 97% | 1g |
¥2139.0 | 2021-09-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853427-250mg |
alpha-(4-Methylsulfonylphenyl)benzylamine |
854207-66-2 | ≥97% | 250mg |
¥430.20 | 2022-01-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853427-1g |
alpha-(4-Methylsulfonylphenyl)benzylamine |
854207-66-2 | ≥97% | 1g |
¥1,188.00 | 2022-01-11 | |
| TRC | M493213-50mg |
α-(4-methylsulfonylphenyl)benzylamine |
854207-66-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M493213-100mg |
α-(4-methylsulfonylphenyl)benzylamine |
854207-66-2 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M493213-500mg |
α-(4-methylsulfonylphenyl)benzylamine |
854207-66-2 | 500mg |
$ 230.00 | 2022-06-03 |
α-(4-methylsulfonylphenyl)benzylamine Suppliers
α-(4-methylsulfonylphenyl)benzylamine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on α-(4-methylsulfonylphenyl)benzylamine
Comprehensive Overview of α-(4-methylsulfonylphenyl)benzylamine (CAS No. 854207-66-2)
α-(4-methylsulfonylphenyl)benzylamine (CAS No. 854207-66-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, characterized by the presence of a methylsulfonylphenyl group attached to a benzylamine backbone, serves as a critical intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly exploring its applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. The compound's CAS number 854207-66-2 is frequently searched in academic databases, reflecting its relevance in modern chemistry.
In recent years, the demand for α-(4-methylsulfonylphenyl)benzylamine has surged, driven by its potential in addressing neurodegenerative diseases and inflammatory conditions. A growing body of literature highlights its role in modulating key biological pathways, making it a hotspot for medicinal chemistry studies. The compound's sulfonyl moiety is particularly noteworthy, as it enhances solubility and bioavailability—a feature highly sought after in drug design. This aligns with current trends in precision medicine, where researchers prioritize compounds with optimized pharmacokinetic profiles.
From a synthetic perspective, CAS 854207-66-2 is often synthesized via Pd-catalyzed cross-coupling reactions, a method favored for its efficiency and scalability. The compound's benzylamine core also allows for versatile functionalization, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies. Such flexibility is crucial in high-throughput screening campaigns, where rapid iteration of molecular designs is essential. Notably, the compound's methylsulfonyl group has been linked to enhanced target selectivity, a topic frequently discussed in drug discovery forums.
The rise of computational chemistry tools has further amplified interest in α-(4-methylsulfonylphenyl)benzylamine. Molecular docking simulations suggest strong interactions with protein kinases and G-protein-coupled receptors (GPCRs), positioning it as a promising candidate for therapeutic development. These findings resonate with the broader scientific community's focus on AI-driven drug discovery, where predictive modeling accelerates the identification of lead compounds. Searches for "CAS 854207-66-2 applications" and "benzylamine derivatives in medicine" have spiked, underscoring its interdisciplinary appeal.
Quality control and analytical characterization of 854207-66-2 are equally critical. Advanced techniques like HPLC-MS and NMR spectroscopy are routinely employed to ensure purity and structural integrity. This aligns with industry standards for good manufacturing practices (GMP), particularly in pharmaceutical intermediates production. The compound's stability under various conditions is another area of active investigation, with researchers publishing protocols for its storage and handling to maintain batch-to-batch consistency.
In conclusion, α-(4-methylsulfonylphenyl)benzylamine (CAS No. 854207-66-2) represents a nexus of innovation in organic synthesis and biomedical research. Its multifaceted applications—from drug development to material science—highlight its versatility. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in cutting-edge chemistry discussions. For those seeking deeper insights, resources on "sulfonyl-containing bioactive molecules" and "benzylamine scaffold optimization" offer valuable supplementary reading.
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